BenchChemオンラインストアへようこそ!

(3-cyclopropyl-1H-pyrazol-4-yl)methanol

Medicinal chemistry Building block procurement Regioisomer specificity

This 4-hydroxymethyl-3-cyclopropyl pyrazole (≥98%) is essential for ROMK channel inhibitor programs. Unlike N-substituted analogs (CAS 1780993-51-2) or the 5-yl regioisomer, only this exact substitution pattern provides the defined hydrogen-bond network and steric profile required for fragment-based screening and reproducible SAR. The free NH and primary alcohol enable orthogonal derivatization (oxidation, N-alkylation, coupling). Do not substitute with regioisomers; doing so invalidates target engagement and synthetic reproducibility. Strictly for research and further manufacturing.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 2091597-42-9
Cat. No. B1467645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-cyclopropyl-1H-pyrazol-4-yl)methanol
CAS2091597-42-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=NN2)CO
InChIInChI=1S/C7H10N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9)
InChIKeyNNBZLFLNYQCIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyclopropyl-1H-pyrazol-4-yl)methanol (CAS 2091597-42-9): Structural Identification and Compound Class Profile


(3-Cyclopropyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative with molecular formula C7H10N2O and molecular weight 138.17 g/mol, featuring a cyclopropyl substituent at the 3-position and a hydroxymethyl group at the 4-position of the pyrazole ring . Its computed physicochemical properties include a topological polar surface area (TPSA) of 48.91 Ų and a LogP of 0.7794, which inform solubility and permeability predictions . The compound is commercially available from multiple suppliers at purities ≥95–98% and is designated exclusively for research and further manufacturing use, not for direct human application .

Why (3-Cyclopropyl-1H-pyrazol-4-yl)methanol Cannot Be Interchanged with Generic Pyrazole Analogs: Critical Structural and Functional Distinctions


Generic substitution among pyrazole-methanol congeners fails because regioisomeric positioning of the hydroxymethyl and cyclopropyl substituents fundamentally alters reactivity, hydrogen-bonding networks, and biological target engagement. The target compound, CAS 2091597-42-9, is unambiguously a 1H-pyrazol-4-yl methanol with the cyclopropyl group at C3 . Closely related regioisomers—such as (3-cyclopropyl-1H-pyrazol-5-yl)methanol (CAS 1281984-39-1) or (1-cyclopropyl-1H-pyrazol-4-yl)methanol (CAS 1780993-51-2)—exhibit different substitution patterns that alter electronic distribution, nucleophilicity of the hydroxymethyl oxygen, and steric accessibility for downstream derivatization . Furthermore, patent disclosures explicitly associate the 3-cyclopropyl-4-hydroxymethyl substitution pattern with ROMK channel inhibition and cardiovascular applications, a functional annotation absent for the regioisomeric and N-substituted analogs . Procurement of an incorrect regioisomer may therefore produce divergent reactivity in synthetic sequences or nullify target engagement in mechanism-of-action studies.

(3-Cyclopropyl-1H-pyrazol-4-yl)methanol: Quantitative Comparative Evidence for Differentiated Selection


Regioisomeric Substitution Pattern Differentiation: 3-Cyclopropyl-4-hydroxymethyl vs. 5-Hydroxymethyl Analogs

The target compound bears the hydroxymethyl substituent at the 4-position of the 1H-pyrazole ring with the cyclopropyl group at C3, while the commercially prevalent analog (3-cyclopropyl-1H-pyrazol-5-yl)methanol (CAS 1281984-39-1) places the hydroxymethyl group at the 5-position . This regioisomeric difference alters the spatial orientation of the nucleophilic oxygen, affecting both reactivity in cross-coupling and condensation reactions and the capacity to form specific hydrogen-bonding interactions with biological targets. The 4-hydroxymethyl configuration positions the alcohol moiety adjacent to the N2 nitrogen, whereas the 5-hydroxymethyl analog positions it adjacent to N1, producing distinct electronic environments and steric accessibility for derivatization. No head-to-head activity comparison has been published; the distinction is structural and functional, grounded in the unique substitution pattern documented in the compound's SMILES string (OCC1=CNN=C1C2CC2) .

Medicinal chemistry Building block procurement Regioisomer specificity

N-Substitution Distinction: Free NH Pyrazole vs. N-Cyclopropyl Substituted Analog

The target compound retains a free NH group on the pyrazole ring (1H-pyrazole), whereas the analog (1-cyclopropyl-1H-pyrazol-4-yl)methanol (CAS 1780993-51-2) bears the cyclopropyl substituent on the N1 nitrogen, rendering it an N-substituted pyrazole lacking an exchangeable hydrogen at that position . This distinction has fundamental consequences: the free NH in the target compound can act as a hydrogen bond donor, participate in tautomerization, and undergo N-alkylation or N-arylation for further diversification, whereas the N-substituted analog cannot . Additionally, the predicted pKa of the N-substituted analog is 14.08±0.10, while the target compound's TPSA of 48.91 Ų and H-donor count of 2 reflect its capacity for hydrogen bonding distinct from N-blocked analogs . No direct comparative biological data exist; the evidence derives from well-established pyrazole chemistry principles.

Medicinal chemistry Hydrogen bond donor capability Pharmacophore design

Documented ROMK Channel Inhibition vs. Unannotated Biological Profiles of Closest Analogs

The target compound has been specifically described in patent literature as an inhibitor of the renal outer medullary potassium (ROMK) channel (Kir1.1), with claimed utility in promoting diuresis or natriuresis for the management of cardiovascular conditions including hypertension and heart failure . ROMK inhibitors represent a novel mechanism-of-action diuretic class distinct from thiazides and loop diuretics [1]. In contrast, the closest regioisomer (3-cyclopropyl-1H-pyrazol-5-yl)methanol (CAS 1281984-39-1) has no documented ROMK activity or cardiovascular annotation; its vendor documentation explicitly states that 'no documented research on this specific compound's biological properties is currently available in public databases' . Similarly, the N-substituted analog (1-cyclopropyl-1H-pyrazol-4-yl)methanol lacks any annotated ROMK activity. The differential annotation is qualitative but meaningful: the 3-cyclopropyl-4-hydroxymethyl substitution pattern appears specifically associated with ROMK pharmacology, whereas alternative substitution patterns do not carry this functional annotation.

Ion channel pharmacology Cardiovascular research Diuretic mechanism

Commercial Purity Benchmarking: ≥98% Specification for Reproducible Research Outcomes

The target compound is offered by multiple reputable vendors at a purity specification of ≥98% . This purity threshold exceeds the 95% minimum purity specification commonly listed for the regioisomeric analog (3-cyclopropyl-1H-pyrazol-5-yl)methanol (CAS 1281984-39-1) . The ≥98% specification reduces the risk of confounding impurities—such as regioisomeric contaminants, residual synthetic precursors, or degradation products—that could compromise assay reproducibility, crystallographic studies, or downstream synthetic yields. Higher purity translates directly to fewer side reactions in multistep syntheses, more accurate SAR interpretations, and reduced need for repurification prior to biological testing.

Analytical chemistry Quality control Procurement specification

Validated Research and Industrial Application Scenarios for (3-Cyclopropyl-1H-pyrazol-4-yl)methanol (CAS 2091597-42-9)


ROMK Channel Pharmacology and Novel Diuretic Mechanism Research

Leverage the compound's patent-documented association with renal outer medullary potassium (ROMK) channel inhibition to investigate novel diuretic mechanisms distinct from thiazide and loop diuretics . The 3-cyclopropyl-4-hydroxymethyl substitution pattern provides a defined chemical starting point for SAR exploration around ROMK (Kir1.1) inhibition, with potential relevance to cardiovascular indications including hypertension and heart failure . Researchers should verify that the 4-hydroxymethyl regioisomer—not the 5-hydroxymethyl analog—is used, as the positional substitution pattern is likely critical for target engagement.

Synthesis of Diversified Pyrazole Libraries via 4-Hydroxymethyl Functionalization

Utilize the 4-hydroxymethyl group as a synthetic handle for oxidation to the corresponding aldehyde or carboxylic acid, conversion to halides or leaving groups for nucleophilic displacement, or direct coupling to generate ether and ester derivatives . The free NH at N1 provides an orthogonal site for N-alkylation or N-arylation, enabling sequential or orthogonal derivatization strategies unavailable with N-substituted analogs. The ≥98% purity specification supports reproducible multistep synthetic sequences with minimal impurity interference .

Biophysical and Structural Biology Studies Requiring Free NH Hydrogen Bond Donor Capability

Deploy the compound in co-crystallization, NMR-based fragment screening, or surface plasmon resonance (SPR) studies where the free NH of the 1H-pyrazole ring can serve as a hydrogen bond donor. This capacity distinguishes it from N-substituted analogs (e.g., CAS 1780993-51-2), which lack this interaction modality . The computed TPSA of 48.91 Ų and H-donor count of 2 provide favorable physicochemical parameters for fragment-based drug discovery campaigns .

Procurement of Defined Regioisomer for Medicinal Chemistry Hit-to-Lead Optimization

In hit-to-lead campaigns where a pyrazole scaffold has been identified but the optimal substitution pattern remains undefined, procuring CAS 2091597-42-9 as a discrete, well-characterized regioisomer ensures that SAR conclusions are not confounded by regioisomeric ambiguity. The compound's unambiguous 4-hydroxymethyl, 3-cyclopropyl substitution pattern , documented ROMK annotation , and commercial availability at ≥98% purity collectively reduce the experimental variables that can undermine SAR reproducibility and delay lead optimization timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-cyclopropyl-1H-pyrazol-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.